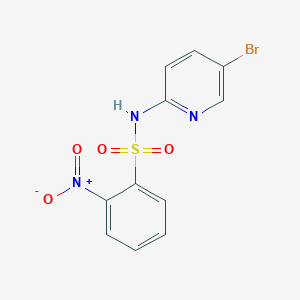
N-(1-methyl-1H-pyrazol-3-yl)-N'-(4-nitrophenyl)thiourea
Übersicht
Beschreibung
N-(1-methyl-1H-pyrazol-3-yl)-N'-(4-nitrophenyl)thiourea, commonly known as MPTU, is a chemical compound that has been extensively studied for its potential use in scientific research. MPTU is a thiourea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications. In
Wirkmechanismus
The exact mechanism of action of MPTU is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in oxidative stress and cancer cell growth. MPTU has been shown to selectively target cancer cells, making it a potential candidate for developing targeted cancer therapies.
Biochemical and Physiological Effects:
MPTU has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-cancer activity, and antibacterial activity. Additionally, MPTU has been shown to have anti-inflammatory properties, which could make it a valuable tool for studying the mechanisms of inflammation and developing new treatments for related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPTU in lab experiments is that it is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, MPTU has been shown to have a range of potential applications in scientific research, making it a versatile tool for studying a variety of biological processes.
One limitation of using MPTU in lab experiments is that its exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, MPTU has been shown to have some toxicity in certain cell types, which could limit its use in certain types of experiments.
Zukünftige Richtungen
There are several areas of future research that could be explored using MPTU. One area of interest is in the development of targeted cancer therapies. MPTU has been shown to selectively target cancer cells, making it a potential candidate for developing new cancer treatments.
Another area of interest is in the development of new antibiotics. MPTU has been shown to inhibit the growth of certain types of bacteria, making it a potential candidate for developing new antibiotics.
Finally, MPTU could be further studied for its potential applications in the study of oxidative stress and inflammation. By better understanding the mechanisms of action of MPTU, researchers could develop new treatments for related diseases and gain a deeper understanding of the biological processes involved.
Wissenschaftliche Forschungsanwendungen
MPTU has been shown to have a range of potential applications in scientific research. One area of interest is in the study of oxidative stress, which is a key factor in the development of many diseases. MPTU has been shown to have antioxidant properties, which could make it a valuable tool for studying the mechanisms of oxidative stress and developing new treatments for related diseases.
Another area of interest is in the study of cancer. MPTU has been shown to have anti-cancer properties, which could make it a promising candidate for developing new cancer treatments. Additionally, MPTU has been shown to inhibit the growth of certain types of bacteria, making it a potential candidate for developing new antibiotics.
Eigenschaften
IUPAC Name |
1-(1-methylpyrazol-3-yl)-3-(4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S/c1-15-7-6-10(14-15)13-11(19)12-8-2-4-9(5-3-8)16(17)18/h2-7H,1H3,(H2,12,13,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDCHOGDTCGJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-3-yl)-3-(4-nitrophenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4285938.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(3-methoxypropyl)urea](/img/structure/B4285941.png)
![methyl 4-{2-[(4-hydroxyphenyl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B4285946.png)
![N-(2-chloro-4-methylphenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4285949.png)


![N-(3-chlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285972.png)
![N-(4-fluorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285979.png)
![N-(4-isopropylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4285981.png)
![ethyl N-({[1-(3-pyridinyl)ethyl]amino}carbonyl)-beta-alaninate](/img/structure/B4285993.png)
![N-1-naphthyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286006.png)

![N-(4-isopropylphenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286038.png)
![N-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4286042.png)